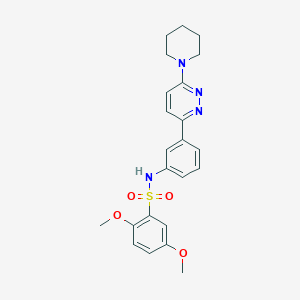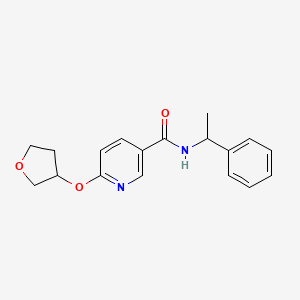
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
The compound has been explored for its potential in the synthesis of fused pyrazolo-thiazoles and thiazines, which are of interest in medicinal chemistry due to their antitumor properties . These structures are valuable as they often exhibit higher specificity and lower toxicity, making them promising candidates for anticancer drugs.
Organic Synthesis: Pyrazole Derivatives
In organic synthesis, this compound serves as a precursor for the construction of pyrazole derivatives . Pyrazoles are significant in the synthesis of various pharmaceuticals and have been used to create a wide range of biologically active compounds, including inhibitors and other pharmacologically relevant entities.
Drug Development: Tuberculosis Treatment
Research has indicated the use of this compound in the development of imidazole derivatives with anti-tubercular activity . These derivatives have shown potent activity against Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis.
Biochemistry: Enzyme Inhibition
The compound’s derivatives have been utilized in the study of enzyme inhibition, which is crucial for understanding metabolic pathways and developing therapeutic agents . This research can lead to the discovery of new drugs targeting specific biochemical processes.
Pharmacology: Heterocyclic Compounds
In pharmacology, heterocyclic compounds like those derived from this compound are essential for creating drugs with a variety of biological activities . These activities include antibacterial, antiviral, and anti-inflammatory effects, which are central to many pharmacological treatments.
Material Science: Synthesis of Bipyrazoles
The compound is used in material science for the synthesis of bipyrazoles, which are important in creating new materials with specific electronic and structural properties . These materials can be used in a range of applications, from electronics to advanced coatings.
Bioactive Compound Synthesis: Antiparasitic and Antibacterial Agents
Its derivatives have shown promise in the synthesis of bioactive compounds with antiparasitic and antibacterial activities . This is particularly relevant in the search for new treatments for infectious diseases that are resistant to current medications.
Chemical Biology: Molecular Probes
In chemical biology, the compound can be modified to create molecular probes that bind to specific biological targets . These probes are useful tools for investigating cellular processes and can aid in the diagnosis of diseases.
Mechanism of Action
Target of Action
Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects . They have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.
Biochemical Pathways
Related pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Result of Action
A similar compound has shown superior antipromastigote activity , suggesting that 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide might have similar effects.
properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUELVQGTNAJFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2783669.png)
![2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2783670.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2783674.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2783677.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2783679.png)
![1-(1,4-Dioxaspiro[4.4]nonan-9-yl)ethanone](/img/structure/B2783680.png)
![3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2783681.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2783685.png)
![N-benzyl-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2783686.png)


![(E)-ethyl 5-(3-(thiophen-2-yl)acrylamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2783691.png)